2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile
Description
This compound features a unique hybrid structure combining a benzoimidazolylidene moiety, a 3,5-dichlorophenyl group, and an oxopropanenitrile scaffold. The benzoimidazolylidene unit is a resonance-stabilized heterocyclic system, while the 3,5-dichlorophenyl group contributes steric bulk and electron-withdrawing effects. The oxopropanenitrile group enhances electrophilicity, making the compound reactive in nucleophilic addition or cyclization reactions.
Properties
CAS No. |
476211-12-8 |
|---|---|
Molecular Formula |
C16H9Cl2N3O |
Molecular Weight |
330.17 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12- |
InChI Key |
RSHBZWQDKFHXCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole scaffold is typically synthesized by condensing o-phenylenediamine with carbonyl-containing compounds under acidic conditions. For the target molecule, Method A employs:
- Reagents : o-Phenylenediamine (1.0 equiv), 3,5-dichlorobenzoyl chloride (1.2 equiv)
- Conditions : Reflux in acetic acid (120°C, 8–12 hours)
- Mechanism : Acid-catalyzed nucleophilic acyl substitution followed by cyclodehydration.
- Yield : 65–72% after recrystallization from ethanol.
Method B utilizes microwave-assisted synthesis to reduce reaction time:
Palladium-Catalyzed Cross-Coupling for 3,5-Dichlorophenyl Attachment
Suzuki-Miyaura Coupling
The 3,5-dichlorophenyl group is introduced via Suzuki coupling using:
Ullmann Coupling
For halogenated benzimidazoles, Ullmann coupling offers an alternative:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Solvent : DMSO, 110°C, 24 hours
- Yield : 70%.
One-Pot Tandem Synthesis
A streamlined approach combines benzimidazole formation and side-chain functionalization in a single reactor:
- Step 1 : Cyclocondensation of o-phenylenediamine with 3,5-dichlorophenylglyoxal.
- Step 2 : In situ Knoevenagel condensation with malononitrile.
Purification and Characterization
Recrystallization
Chromatographic Methods
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | o-Phenylenediamine, AcOH | Reflux, 12 hours | 65–72 | 95 |
| Microwave Synthesis | o-Phenylenediamine, DMF | 150°C, 20 minutes | 78 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/water, 90°C | 82 | 99 |
| One-Pot Tandem | Phenylglyoxal, malononitrile | AcOH, reflux | 75 | 95 |
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Electron-Withdrawing Substituents: The target compound’s 3,5-dichlorophenyl group enhances electrophilicity compared to non-halogenated aryl groups in analogues (e.g., thieno[2,3-b]thiophene dimer in ). Chlorine atoms may improve metabolic stability and binding affinity in biological systems.
Resonance Effects: The benzoimidazolylidene unit in the target compound provides greater resonance stabilization than benzoimidazolyl groups in ’s quinazolinone derivatives. This could influence tautomeric equilibria and reactivity.
Nitrile Positioning: The oxopropanenitrile group in the target compound is directly conjugated to the benzoimidazolylidene system, unlike the ethylamino-linked propanenitrile in ’s derivatives. This likely increases electrophilicity at the nitrile carbon.
Reactivity Trends :
- The target compound’s nitrile group is primed for nucleophilic attack (e.g., in cycloadditions or thiol additions), similar to nitrile derivatives in .
- The dichlorophenyl group may direct electrophilic substitution reactions (e.g., halogenation) to specific positions, unlike non-halogenated analogues.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its cytotoxic properties against various cancer cell lines. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.17 g/mol. Its structure features a benzimidazole moiety, which is known for its pharmacological significance, particularly in anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₂N₄O |
| Molecular Weight | 310.17 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core through cyclization reactions and subsequent modifications to introduce the dichlorophenyl and oxo groups. A common synthetic route includes:
- Formation of Benzimidazole : Cyclization of o-phenylenediamine with an appropriate carboxylic acid.
- Introduction of Functional Groups : Using electrophilic aromatic substitution to attach the dichlorophenyl group.
- Final Coupling Reaction : Condensation with cyanoacetone derivatives to yield the final product.
Anticancer Activity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has shown significant cytotoxicity against human breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cells.
- IC50 Values :
- MCF-7: IC50 = 15-24 µM
- HCT-116: IC50 = 7-11 µM
- HeLa: IC50 = 11-18 µM
These values indicate a potent inhibitory effect on cell proliferation, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .
The proposed mechanisms through which this compound exerts its cytotoxic effects include:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Molecular Docking Studies : Computational studies suggest that it binds effectively to target proteins such as MDM2, which is crucial in regulating cell cycle and apoptosis.
Study 1: Synthesis and Evaluation
In a study published in Der Pharma Chemica, researchers synthesized several benzimidazole derivatives, including the target compound. They reported that it exhibited over 90% inhibition against MCF-7 cells, outperforming standard chemotherapeutics like cisplatin .
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies performed on similar compounds indicated that structural features significantly influence biological activity. The presence of electron-withdrawing groups (like chlorines) on the phenyl ring enhances cytotoxicity by increasing lipophilicity and facilitating better membrane penetration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzoimidazole derivatives and 3,5-dichlorophenyl ketones. Key steps include refluxing in polar aprotic solvents (e.g., DMF or isopropanol) with catalysts like iodine or ammonium persulfate . Optimization involves Design of Experiments (DoE) to adjust parameters (temperature, stoichiometry, reaction time). For example, flow chemistry techniques (e.g., continuous-flow reactors) improve scalability and safety by minimizing intermediate degradation .
Q. Which spectroscopic techniques are most effective for characterizing its structure, and what key spectral features confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Benzoimidazole protons (δ 11.7–12.0 ppm, broad singlet) and conjugated carbonyl groups (δ 170–180 ppm) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and conjugated C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 384.2 for C17H10Cl2N2O) validate the molecular formula .
Q. What purification techniques are recommended for isolating this compound, and how can purity be validated?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove impurities .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 60:40) improves separation .
- Purity Validation : HPLC-MS (≥95% purity) and NMR integration (absence of extraneous peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions of biological activity and experimental results?
- Methodological Answer :
- Computational Tools : Use PASS (Prediction of Activity Spectra for Substances) to predict antimicrobial or anticancer activity based on structural motifs like the benzoimidazole core .
- Experimental Validation : Compare predictions with in vitro assays (e.g., MIC values against S. aureus or cytotoxicity in HEK293 cells) . Adjust computational models by incorporating solvent effects or tautomeric equilibria observed in NMR studies .
Q. What strategies are recommended for designing derivatives to enhance antimicrobial efficacy while minimizing cytotoxicity?
- Methodological Answer :
-
SAR Studies : Modify substituents on the 3,5-dichlorophenyl group (Table 1). Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity but may increase cytotoxicity .
-
In Silico Optimization : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox activity, guiding derivatization .
Table 1 : Structure-Activity Relationship (SAR) of Derivatives
Substituent (R) Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC50, µM) -H 32 >100 -NO2 8 25 -OCH3 64 >100 Data adapted from antimicrobial assays in benzimidazole derivatives
Q. How can flow chemistry approaches improve the scalability and safety of synthesizing this compound?
- Methodological Answer :
- Continuous-Flow Reactors : Enable precise temperature control and reduced reaction times (e.g., 30 minutes vs. 3 hours in batch reactors) .
- Safety : Minimize exposure to hazardous intermediates (e.g., diazo compounds) via in-line quenching .
- Scalability : Multi-step synthesis in flow systems achieves gram-scale production with consistent yields (85–90%) .
Q. What computational methods are effective for modeling tautomeric equilibria in this compound’s benzoimidazole core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
